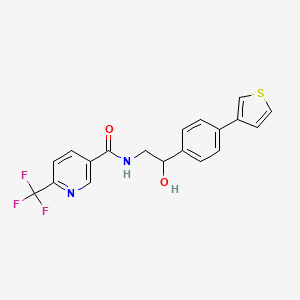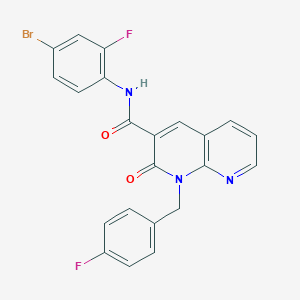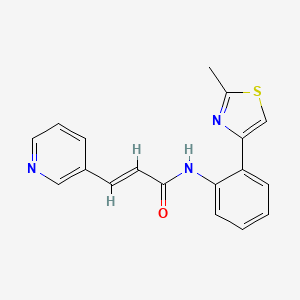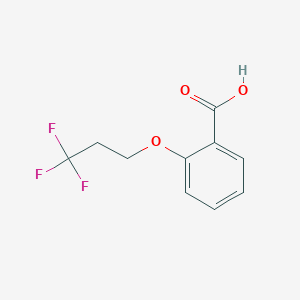
N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-6-(trifluoromethyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives is characterized by the presence of a pyridine ring, which is essential for biological activity. The introduction of various substituents, such as the thiophen-3-yl group, can significantly alter the compound's properties and interactions with biological targets. For example, the structure of ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate was determined using XRD, GC–MS analysis, element analysis, and NMR spectroscopy, providing detailed insights into its molecular configuration .
Chemical Reactions Analysis
Nicotinamide derivatives can undergo various chemical reactions, including complex formation and interactions with other molecules. For instance, nicotinamide has been shown to form complexes with parabens, affecting their solubility and partitioning . Additionally, the reaction of ethylene oxide with nicotinamide under mild conditions yields N1-(2-hydroxyethyl)nicotinamide, demonstrating the reactivity of the tertiary nitrogen group in nicotinamide .
Physical and Chemical Properties Analysis
The physical and chemical properties of nicotinamide derivatives are influenced by their molecular structure and substituents. Nicotinamide itself is a hydrophilic molecule, freely soluble in water, and can act as a hydrotrope to enhance the solubility of poorly water-soluble molecules . The introduction of substituents can also affect the compound's stability, as seen in the stability evaluation of N-(hydroxymethyl)nicotinamide in basic solutions . Furthermore, the fluorescent properties of nicotinamide analogs, such as nicotinamide 1,N(6)-ethenoadenine dinucleotide, are of interest for spectroscopic studies and enzymatic assays .
Scientific Research Applications
Inhibition of Enzymatic Reactions
Studies have demonstrated the potential of nicotinamide and its derivatives in altering the mechanism of enzymatic reactions within the liver microsomes. For instance, nicotinamide has been shown to inhibit the hydroxylation of aniline and the N-demethylation of aminopyrine and ethylmorphine, with the inhibition mechanism depending on the species and substrate. This suggests its role in modifying enzyme activity, which could have implications for understanding drug metabolism and the development of therapeutic agents (Sasame & Gillette, 1970).
Fungicidal Activity
N-(thiophen-2-yl) nicotinamide derivatives have been designed and synthesized, displaying significant fungicidal activities. For example, certain compounds have exhibited higher efficacy than commercial fungicides in controlling cucumber downy mildew. This highlights their potential as lead compounds for further optimization and development into new fungicides (Wu et al., 2022).
Corrosion Inhibition
Nicotinamide derivatives have been explored for their corrosion inhibition effects on mild steel in hydrochloric acid solutions. These compounds behave as mixed-type corrosion inhibitors, suggesting their utility in protecting metals from corrosion. The study highlights the adsorption behavior of these compounds on metal surfaces, which follows the Langmuir isotherm model (Chakravarthy, Mohana, & Kumar, 2014).
Neuroprotective Drug Potential
The research on YM-244769, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, has shown its efficiency in protecting against hypoxia/reoxygenation-induced neuronal cell damage. This suggests its experimental utility as a NCX inhibitor with therapeutic potential as a new neuroprotective drug (Iwamoto & Kita, 2006).
Antineoplastic Activities
Some nicotinamide derivatives have been synthesized with the aim of exploring their antineoplastic activities. Preliminary screenings against certain cancers have reported moderate activities, suggesting the potential of these compounds in cancer research and treatment strategies (Ross, 1967).
properties
IUPAC Name |
N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O2S/c20-19(21,22)17-6-5-14(9-23-17)18(26)24-10-16(25)13-3-1-12(2-4-13)15-7-8-27-11-15/h1-9,11,16,25H,10H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYNOZJGQRUBQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC=C2)C(CNC(=O)C3=CN=C(C=C3)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-6-(trifluoromethyl)nicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-(4-Bromophenyl)-6-(2-piperidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2507586.png)
![Methyl 6-acetyl-2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2507587.png)
![(2Z)-6-chloro-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carbothioamide](/img/structure/B2507588.png)
![[3-(2-Aminoethyl)pyrrolidin-1-yl]-cyclopentylmethanone](/img/structure/B2507590.png)
![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/no-structure.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2507593.png)

![11-(4-Butoxyphenyl)-5-{[(4-chlorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2507596.png)
![N-[4-(acetylamino)phenyl]-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2507597.png)